molecular formula C10H11ClO2S B2955775 (1-Phenylcyclopropyl)methanesulfonyl chloride CAS No. 1506287-43-9

(1-Phenylcyclopropyl)methanesulfonyl chloride

Cat. No.: B2955775
CAS No.: 1506287-43-9
M. Wt: 230.71
InChI Key: MBEUDQLNJWAYSO-UHFFFAOYSA-N
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Description

(1-Phenylcyclopropyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C10H11ClO2S. It is a derivative of methanesulfonyl chloride, featuring a phenylcyclopropyl group attached to the methanesulfonyl chloride moiety. This compound is primarily used in organic synthesis and pharmaceutical research due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (1-Phenylcyclopropyl)methanesulfonyl chloride typically involves the reaction of methanesulfonyl chloride with a phenylcyclopropyl derivative. One common method is the chlorination of methanesulfonic acid with thionyl chloride or phosgene . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (1-Phenylcyclopropyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.

    Elimination Reactions: Under basic conditions, it can undergo elimination to form sulfene intermediates.

    Addition Reactions: It can participate in addition reactions with alkenes and alkynes.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Dichloromethane, tetrahydrofuran.

Major Products:

    Sulfonamides: Formed from reactions with amines.

    Sulfonates: Formed from reactions with alcohols.

    Cycloadducts: Formed from reactions with alkenes and alkynes.

Scientific Research Applications

(1-Phenylcyclopropyl)methanesulfonyl chloride is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: In the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: In the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1-Phenylcyclopropyl)methanesulfonyl chloride involves its reactivity as an electrophile. It can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The molecular targets include amino groups on proteins and nucleic acids, which can result in changes in enzyme activity and gene expression.

Comparison with Similar Compounds

    Methanesulfonyl Chloride: The simplest sulfonyl chloride, used as a precursor to other sulfonyl compounds.

    Tosyl Chloride: A similar compound with a toluene group instead of a phenylcyclopropyl group, commonly used in organic synthesis.

    Trifluoromethanesulfonyl Chloride: A more reactive sulfonyl chloride with a trifluoromethyl group, used in the synthesis of highly reactive intermediates.

Uniqueness: (1-Phenylcyclopropyl)methanesulfonyl chloride is unique due to the presence of the phenylcyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent for the synthesis of complex molecules and the study of reaction mechanisms.

Properties

IUPAC Name

(1-phenylcyclopropyl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c11-14(12,13)8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEUDQLNJWAYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CS(=O)(=O)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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